molecular formula C15H13N3O4S B5715054 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide CAS No. 5566-77-8

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5715054
CAS No.: 5566-77-8
M. Wt: 331.3 g/mol
InChI Key: HMIWSTHIVLAJJV-UHFFFAOYSA-N
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Description

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C₁₅H₁₃N₃O₄S It is a derivative of benzamide and contains both methoxy and nitrophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
  • 4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Comparison

Compared to similar compounds, 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the nitrophenyl group can affect its biological activity.

Properties

IUPAC Name

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-13-7-5-10(6-8-13)14(19)17-15(23)16-11-3-2-4-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWSTHIVLAJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971012
Record name 4-Methoxy-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5566-77-8
Record name 4-Methoxy-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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